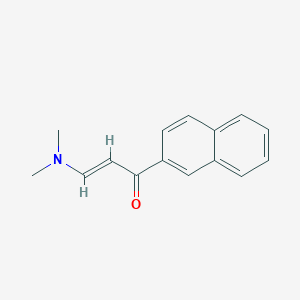
2,6-Dichloro-benzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-benzoyl fluoride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and has a strong odor. This compound is used in various fields of research, such as medicinal chemistry, biochemistry, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-benzoyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile. This covalent bond formation leads to the inhibition of enzyme activity and protein modification.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,6-Dichloro-benzoyl fluoride depend on the specific application. In medicinal chemistry, this compound is used to create drugs that target specific enzymes. In biochemistry, it is used to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-Dichloro-benzoyl fluoride in lab experiments include its high reactivity and specificity for nucleophiles. This makes it a useful tool for studying enzyme inhibition and protein modification. However, the limitations include its strong odor and toxicity. This compound should be handled with care and proper safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Dichloro-benzoyl fluoride in scientific research. One direction is the development of new drugs that target specific enzymes. Another direction is the study of protein modification and its role in disease. Additionally, this compound can be used to create new compounds with specific properties for use in various fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2,6-Dichloro-benzoyl fluoride is a highly reactive and specific compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has a wide range of applications and is a useful tool for studying enzyme inhibition, protein modification, and organic synthesis.
Synthesemethoden
The synthesis of 2,6-Dichloro-benzoyl fluoride can be achieved through several methods. One of the most commonly used methods is the reaction of 2,6-dichlorobenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as pyridine. Another method involves the reaction of 2,6-dichlorobenzoyl chloride with potassium fluoride. This reaction takes place in the presence of a solvent, such as dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-benzoyl fluoride is used in various fields of scientific research. It is widely used in medicinal chemistry to synthesize new drugs. This compound is also used in biochemistry to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.
Eigenschaften
CAS-Nummer |
195823-07-5 |
|---|---|
Produktname |
2,6-Dichloro-benzoyl fluoride |
Molekularformel |
C7H3Cl2FO |
Molekulargewicht |
193 g/mol |
IUPAC-Name |
2,6-dichlorobenzoyl fluoride |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
InChI-Schlüssel |
IBNUJVBCSKFVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |
Synonyme |
Benzoyl fluoride, 2,6-dichloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



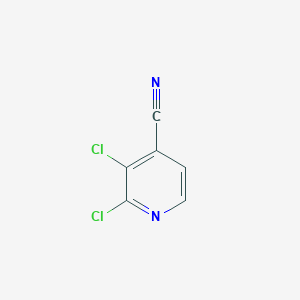
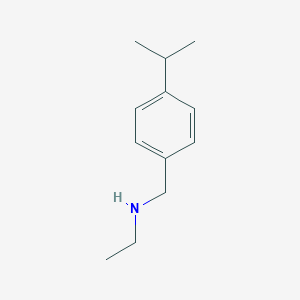
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
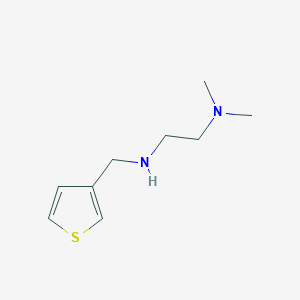
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
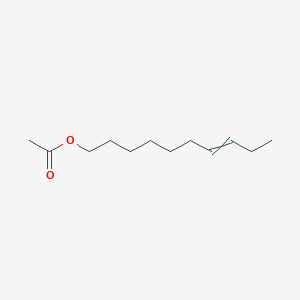
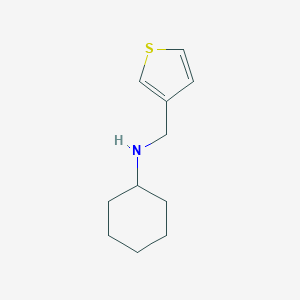
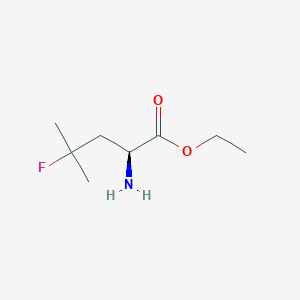
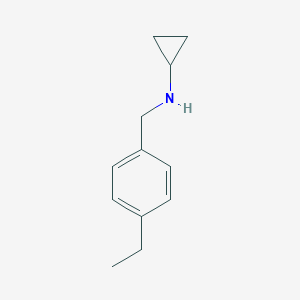
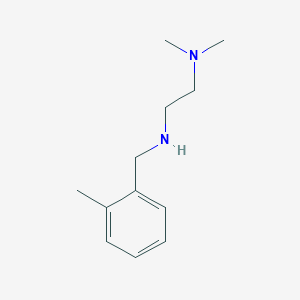
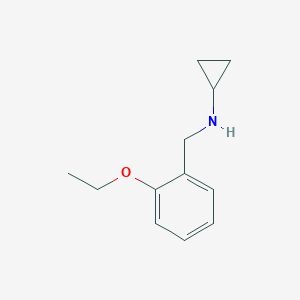
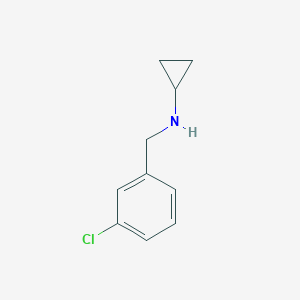
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
